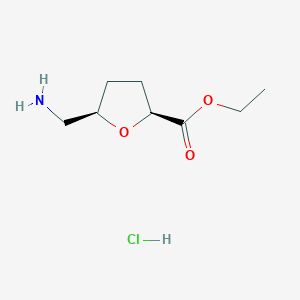

Ethyl (2S,5R)-5-(aminomethyl)oxolane-2-carboxylate;hydrochloride

Description

Properties

IUPAC Name |

ethyl (2S,5R)-5-(aminomethyl)oxolane-2-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3.ClH/c1-2-11-8(10)7-4-3-6(5-9)12-7;/h6-7H,2-5,9H2,1H3;1H/t6-,7+;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYFDBOMBPNNQJG-HHQFNNIRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC(O1)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1CC[C@@H](O1)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (2S,5R)-5-(aminomethyl)oxolane-2-carboxylate;hydrochloride typically involves the following steps:

Formation of the Oxolane Ring: The oxolane ring can be synthesized through a cyclization reaction involving a suitable diol and an appropriate electrophile under acidic or basic conditions.

Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via a reductive amination reaction, where an aldehyde or ketone precursor is reacted with an amine in the presence of a reducing agent such as sodium cyanoborohydride.

Esterification: The carboxylate ester is formed by reacting the carboxylic acid with ethanol in the presence of an acid catalyst like sulfuric acid.

Hydrochloride Formation: The final hydrochloride salt is obtained by treating the free base with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale batch or continuous processes, optimizing reaction conditions to maximize yield and purity. This includes precise control of temperature, pH, and reaction time, as well as the use of high-purity reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the carboxylate ester to an alcohol or the oxolane ring to a more saturated ring system.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

Oxidation: Formation of oxo derivatives.

Reduction: Formation of alcohols or saturated ring systems.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl (2S,5R)-5-(aminomethyl)oxolane-2-carboxylate;hydrochloride has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of Ethyl (2S,5R)-5-(aminomethyl)oxolane-2-carboxylate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or ionic interactions with active sites, while the oxolane ring and carboxylate ester contribute to the overall binding affinity and specificity. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomers and Diastereomers

- rac-Ethyl (2R,5S)-5-(Aminomethyl)oxolane-2-Carboxylate Hydrochloride Key Difference: Opposite stereochemistry at positions 2 and 3. Impact: Altered receptor binding and metabolic stability. For example, diastereomeric impurities can reduce pharmacological efficacy . Synthesis Note: Palladium-catalyzed hydrogenation methods are used to isolate specific stereoisomers .

Heterocyclic Variants

a) Pyrrolidine-Based Analogues

- Example: Methyl (2S)-1-(Fmoc-L-valyl)-5-(aminomethyl)pyrrolidine-2-carboxylate (). Structure: Five-membered nitrogen-containing ring (pyrrolidine) vs. oxygen-containing oxolane. Impact:

- Increased polarity due to the amide bond and Fmoc group.

- Lower metabolic stability compared to the oxolane derivative due to protease susceptibility .

b) Piperidine-Based Analogues

- Example: (2S,5R)-5-Hydroxy-2-piperidinecarboxylic Acid Hydrochloride (). Structure: Six-membered ring with a hydroxyl group instead of aminomethyl. Impact:

- Hydroxyl group enables stronger hydrogen bonding but reduces lipophilicity.

- Lower molecular weight (183.6 g/mol) compared to the oxolane compound (209.67 g/mol) .

Aromatic and Heteroaromatic Derivatives

- Example 1: (S)-Ethyl 2-Amino-2-(5-Methyl-1H-Indol-3-yl)Acetate Hydrochloride (). Structure: Indole ring replaces oxolane. Impact:

- Enhanced π-π stacking interactions due to aromaticity.

Higher molecular weight (284.74 g/mol) and altered solubility profile .

- Example 2: Ethyl 2-(Aminomethyl)-4-Chloropyrimidine-5-Carboxylate Hydrochloride (). Structure: Chloropyrimidine ring introduces electronegative chlorine. Impact:

- Improved metabolic stability due to halogenation.

- Higher reactivity in nucleophilic substitutions .

Structural and Functional Data Table

Key Research Findings

- Stereochemical Purity : Isolation of the (2S,5R) isomer is critical for pharmacological activity. Impurities >5% can compromise efficacy .

- Salt Form Impact: Hydrochloride salts generally improve aqueous solubility but may reduce compatibility with non-polar matrices .

- Heterocycle Choice : Oxolane derivatives balance lipophilicity and metabolic stability better than pyrrolidine or piperidine analogues .

Biological Activity

Ethyl (2S,5R)-5-(aminomethyl)oxolane-2-carboxylate; hydrochloride is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

- IUPAC Name : Ethyl (2S,5R)-5-(aminomethyl)tetrahydrofuran-2-carboxylate hydrochloride

- Molecular Formula : C₈H₁₅ClN₁O₃

- Molecular Weight : 195.67 g/mol

- Purity : 95%

Synthesis

The synthesis of ethyl (2S,5R)-5-(aminomethyl)oxolane-2-carboxylate typically involves several steps, including the formation of the oxolane ring and subsequent functionalization. The stereochemistry at the 2 and 5 positions is crucial for its biological activity. Various synthetic routes have been explored, including enzymatic methods that enhance selectivity and yield.

Ethyl (2S,5R)-5-(aminomethyl)oxolane-2-carboxylate has shown potential as an immunostimulant. Its mechanism appears to involve modulation of immune responses, potentially through the activation of specific pathways associated with cytokine release and T-cell activation. The compound has been noted for its ability to enhance the secretion of certain immunological markers in vitro .

Antibacterial Properties

Research indicates that derivatives of this compound exhibit antibacterial activity against various strains. For example, studies have demonstrated that related compounds can inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways essential for bacterial survival .

Case Studies

- Immunomodulatory Effects :

- Antimicrobial Activity :

Data Table: Biological Activities

Q & A

Basic: What are the recommended methods for synthesizing Ethyl (2S,5R)-5-(aminomethyl)oxolane-2-carboxylate hydrochloride, and how can stereochemical integrity be maintained during synthesis?

Answer:

Synthesis typically involves coupling the oxolane backbone with an aminomethyl group and ester functionality. A validated approach includes:

- Steglich esterification : Utilize carbodiimide reagents (e.g., DCC) to activate carboxylic acids for coupling with alcohols, ensuring retention of stereochemistry .

- Chiral resolution : Employ chiral auxiliaries or catalysts during key steps, such as the introduction of the (2S,5R) configuration. For example, asymmetric hydrogenation or enzymatic resolution can preserve stereochemical fidelity.

- Protection strategies : Use tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups to protect the aminomethyl group during synthesis, preventing unwanted side reactions .

- Purification : Monitor intermediates via chiral HPLC or polarimetry to verify enantiomeric excess (>95%) .

Basic: What analytical techniques are most effective for confirming the purity and structural identity of this compound?

Answer:

Critical methods include:

- HPLC : Assess purity (≥95%) using reverse-phase C18 columns with UV detection at 210–254 nm, referencing the hydrochloride salt’s retention time .

- NMR spectroscopy : Confirm structure via ¹H/¹³C NMR, focusing on the oxolane ring protons (δ 3.5–4.5 ppm), ester carbonyl (δ 170–175 ppm), and aminomethyl protons (δ 2.5–3.5 ppm). DEPT-135 can verify methylene groups .

- Mass spectrometry (MS) : ESI-MS in positive ion mode should show [M+H]⁺ peaks matching the molecular weight (e.g., 228.20 g/mol for related oxolane derivatives) .

- Elemental analysis : Validate C, H, N, and Cl content within ±0.4% of theoretical values .

Advanced: How can researchers resolve discrepancies in stereochemical assignments reported in different studies for this compound?

Answer:

Discrepancies often arise from ambiguous NOE data or incorrect chiral column selection. To resolve:

- X-ray crystallography : Perform single-crystal diffraction to unambiguously assign the (2S,5R) configuration, as demonstrated in crystallographic studies of similar oxolane derivatives .

- Vibrational circular dichroism (VCD) : Compare experimental and computational VCD spectra to confirm absolute configuration.

- Chiral chromatography : Use columns with cellulose- or amylose-based stationary phases (e.g., Chiralpak AD-H) under optimized mobile-phase conditions (e.g., hexane/isopropanol with 0.1% TFA) .

Advanced: What are the optimal conditions for utilizing this compound as a chiral building block in multi-step organic syntheses, particularly in amide bond formation?

Answer:

Key considerations include:

- Activation of the carboxylate : Convert the ester to a reactive mixed anhydride or acid chloride (using SOCl₂) before coupling with amines .

- Solvent selection : Use anhydrous DMF or THF to minimize hydrolysis of intermediates.

- Coupling reagents : HATU or EDCI/HOBt in dichloromethane at 0–5°C improve amide bond yields while preserving stereochemistry .

- Monitoring : Track reaction progress via TLC (Rf ~0.3 in 9:1 CH₂Cl₂/MeOH) or LC-MS to detect byproducts like diketopiperazines.

Basic: What safety precautions are necessary when handling this hydrochloride salt in laboratory settings?

Answer:

- Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Use fume hoods for weighing and reactions .

- Ventilation : Ensure local exhaust ventilation to prevent inhalation of fine particles (P280 precaution) .

- Spill management : Neutralize spills with sodium bicarbonate, then collect in chemical waste containers .

- Emergency measures : Immediate eye rinsing (15 min) and medical consultation if exposed (H319/H335 hazards) .

Advanced: How does the hydrochloride salt form influence the compound’s solubility and stability under various storage conditions?

Answer:

- Solubility : The hydrochloride salt enhances aqueous solubility (e.g., >50 mg/mL in water) compared to the free base, facilitating biological assays. In organic solvents, it remains soluble in DMSO or ethanol .

- Stability : Store at −20°C under inert gas (argon) to prevent deliquescence. Avoid prolonged exposure to light, which may degrade the aminomethyl group (monitor via UV-Vis at 280 nm) .

- Degradation pathways : Hydrolysis of the ester group in acidic/basic conditions can occur; stabilize with buffered solutions (pH 6–7) during experiments .

Advanced: In cases where conflicting biological activity data exists for this compound, what experimental strategies can validate its mechanism of action?

Answer:

- Orthogonal assays : Combine enzymatic assays (e.g., fluorescence-based) with cellular uptake studies using radiolabeled analogs (³H or ¹⁴C) .

- Structure-activity relationship (SAR) : Synthesize and test stereoisomers (e.g., 2R,5S) to isolate enantiomer-specific effects .

- Biophysical validation : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity to target proteins .

- Contradiction resolution : Replicate conflicting studies under standardized conditions (pH, temperature, cell lines) to identify confounding variables .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.